Ergosterol hydrogen succinate
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Overview
Description
Ergosterol hydrogen succinate is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa Ergosterol is analogous to cholesterol in animal cells and plays a crucial role in maintaining cell membrane integrity and fluidity this compound is synthesized by esterifying ergosterol with succinic acid, resulting in a compound with enhanced solubility and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol hydrogen succinate typically involves the esterification of ergosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Ergosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ergosterol peroxide, which has potential antifungal properties.
Reduction: Reduction reactions can convert this compound back to ergosterol.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ergosterol peroxide.
Reduction: Ergosterol.
Substitution: Various ergosterol derivatives with modified functional groups.
Scientific Research Applications
Ergosterol hydrogen succinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: The compound is used to study the role of sterols in cell membrane structure and function.
Medicine: this compound has potential therapeutic applications, including antifungal and anticancer properties. It is also used in the development of drug delivery systems.
Industry: The compound is used in the production of steroid drugs and as a bioactive ingredient in various formulations.
Mechanism of Action
Ergosterol hydrogen succinate exerts its effects by integrating into cell membranes and altering their properties. The succinate group enhances the compound’s solubility, allowing it to interact more effectively with membrane-bound proteins and enzymes. This interaction can disrupt the function of fungal cell membranes, leading to cell death. The compound also has potential anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Cholesterol: Found in animal cell membranes, cholesterol is structurally similar to ergosterol but differs in its biological functions.
Stigmasterol: A plant sterol with similar structural features but different biological activities.
Sitosterol: Another plant sterol with applications in lowering cholesterol levels in humans.
Uniqueness: Ergosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to ergosterol. This makes it a valuable compound for pharmaceutical applications, particularly in the development of antifungal and anticancer therapies. Its ability to integrate into cell membranes and disrupt their function sets it apart from other sterols.
Biological Activity
Ergosterol hydrogen succinate (EHS) is a derivative of ergosterol, a sterol predominantly found in fungi and some plants. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of EHS, summarizing key research findings, case studies, and potential therapeutic applications.
Overview of Ergosterol and Its Derivatives
Ergosterol is a vital component of fungal cell membranes, influencing membrane fluidity and permeability. Its derivatives, including EHS, have been studied for their pharmacological properties. EHS combines the biological activities of ergosterol with the effects of succinic acid, potentially enhancing its therapeutic efficacy.
Biological Activities
1. Antifungal Properties
EHS exhibits significant antifungal activity, primarily by disrupting fungal cell membrane integrity. Studies have shown that EHS can inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism involves interference with ergosterol biosynthesis pathways, which are crucial for fungal survival.
Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Candida albicans | 32 µg/mL | Inhibition of ergosterol biosynthesis |
Aspergillus niger | 64 µg/mL | Disruption of cell membrane integrity |
2. Anticancer Effects
Recent studies have highlighted the potential of EHS as an anticancer agent. Research indicates that EHS can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer). The compound induces cell cycle arrest and apoptosis through modulation of critical signaling pathways.
-
Case Study: Breast Cancer
- Cell Line: MCF-7
- IC50: 112.65 µM
- Mechanism: Inhibition of the Wnt/β-catenin signaling pathway, leading to reduced β-catenin stability and activity.
-
Case Study: Prostate Cancer
- Cell Line: LNCaP
- IC50: 14.68 ± 1.01 µM
- Mechanism: Inhibition of androgen receptor signaling.
3. Anti-inflammatory Effects
EHS has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in various in vitro models. This suggests its potential use in treating inflammatory diseases.
The biological activities of EHS are attributed to several mechanisms:
- Membrane Disruption: EHS alters the fluidity and permeability of fungal membranes, leading to cell death.
- Signaling Pathway Modulation: By affecting key signaling pathways (e.g., Wnt/β-catenin), EHS can induce apoptosis in cancer cells.
- Oxidative Stress Reduction: EHS reduces reactive oxygen species (ROS) levels, thereby mitigating oxidative damage in cells.
Research Findings
A comprehensive review of literature reveals that EHS's biological activities are supported by various studies:
- Antifungal Activity : A study reported that EHS effectively inhibited the growth of Candida albicans by disrupting its ergosterol biosynthesis pathway .
- Anticancer Potential : Research indicated that EHS could induce apoptosis in breast cancer cells through modulation of the AKT/GSK-3β pathway .
- Inflammatory Response : Another study highlighted the ability of EHS to downregulate pro-inflammatory cytokines in macrophage models .
Properties
CAS No. |
14884-92-5 |
---|---|
Molecular Formula |
C32H48O4 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+ |
InChI Key |
DGRKFKQXESLUJC-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
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